molecular formula C15H15N3 B1196175 4-(1-Ethyl-2-benzimidazolyl)aniline

4-(1-Ethyl-2-benzimidazolyl)aniline

Cat. No. B1196175
M. Wt: 237.3 g/mol
InChI Key: IRTDEAMFWIIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-ethyl-2-benzimidazolyl)aniline is a member of benzimidazoles.

Scientific Research Applications

  • DNA-Binding and Antioxidant Activities

    A study explored the DNA-binding properties and antioxidant activities of silver(I) complexes containing derivatives of bis(2-benzimidazolyl)aniline. These complexes demonstrated potential as intercalators with DNA, suggesting their applicability in biomedical research, particularly in understanding drug-DNA interactions. Moreover, their strong antioxidant properties highlight their potential in developing new therapeutic agents for combating oxidative stress-related diseases (Wu et al., 2014).

  • Synthesis and Characterization of Dyes

    Research into the synthesis of novel phenylazopyrimidone dyes, starting from 2-aminobenzimidazole (a related compound), showcases the utility of benzimidazole derivatives in creating new materials for dye-sensitized solar cells, organic LEDs, and other applications requiring organic dyes with specific light absorption and emission properties (Karcı & Demirçalı, 2006).

  • Electropolymerization and Catalysis

    The use of 1-ethylimidazolium trifluoroacetate for the electropolymerization of aniline highlights the relevance of benzimidazole derivatives in facilitating the synthesis of conductive polymers. Such materials have implications for developing advanced electronic devices, including sensors and actuators, by enabling the formation of polymers with controlled nanostructures and enhanced electrochemical properties (Li et al., 2005).

  • Antimicrobial and Pharmacological Activities

    Studies have synthesized various benzimidazole derivatives, including compounds related to 4-(1-Ethyl-2-benzimidazolyl)aniline, to evaluate their antimicrobial and pharmacological properties. These compounds show promising activity against a range of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Chaitanya et al., 2010).

  • Self-Aggregation and Material Science Applications

    Investigations into the self-aggregation behavior of benzimidazole and triazole adducts have opened new avenues for the design of self-assembling materials. Such materials can have significant implications in drug delivery systems, nanotechnology, and the development of novel biomaterials, due to their unique properties like reversible gelation and controlled morphology (Sahay & Ghalsasi, 2019).

properties

Product Name

4-(1-Ethyl-2-benzimidazolyl)aniline

Molecular Formula

C15H15N3

Molecular Weight

237.3 g/mol

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)aniline

InChI

InChI=1S/C15H15N3/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2,16H2,1H3

InChI Key

IRTDEAMFWIIOHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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